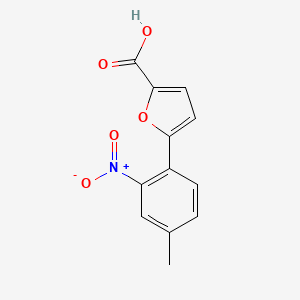

5-(4-Methyl-2-nitrophenyl)furan-2-carboxylic acid

CAS No.: 55377-91-8

Cat. No.: VC1981894

Molecular Formula: C12H9NO5

Molecular Weight: 247.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 55377-91-8 |

|---|---|

| Molecular Formula | C12H9NO5 |

| Molecular Weight | 247.2 g/mol |

| IUPAC Name | 5-(4-methyl-2-nitrophenyl)furan-2-carboxylic acid |

| Standard InChI | InChI=1S/C12H9NO5/c1-7-2-3-8(9(6-7)13(16)17)10-4-5-11(18-10)12(14)15/h2-6H,1H3,(H,14,15) |

| Standard InChI Key | UNSSRIPGQQOYLI-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)C2=CC=C(O2)C(=O)O)[N+](=O)[O-] |

| Canonical SMILES | CC1=CC(=C(C=C1)C2=CC=C(O2)C(=O)O)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Properties

5-(4-Methyl-2-nitrophenyl)furan-2-carboxylic acid is identified by the following parameters:

-

SMILES Notation: CC1=CC(=C(C=C1)C2=CC=C(O2)C(=O)O)N+[O-]

The compound features a furan ring with two key functional groups: a carboxylic acid moiety that provides acidic properties and potential for derivatization, and a 4-methyl-2-nitrophenyl group that contributes to its biological activity profile. The nitro group functions as an electron-withdrawing substituent, while the methyl group introduces electron-donating properties, creating an electronic distribution that influences reactivity and biological interactions.

Synthesis and Preparation Methods

Multiple synthetic routes have been reported for accessing 5-(4-Methyl-2-nitrophenyl)furan-2-carboxylic acid and structurally similar compounds.

Diazotization-Coupling Route

One documented method involves the reaction between 2-furoic acid and 4-methyl-2-nitroaniline, proceeding in two stages with a reported yield of 45% :

Stage 1: 4-methyl-2-nitroaniline is treated with hydrogen chloride and sodium nitrite to form a diazonium salt.

Stage 2: The diazonium salt reacts with 2-furanoic acid in the presence of copper(II) chloride dihydrate in a water/acetone mixture at temperatures between 0-30°C.

This synthetic approach is referenced to work published by Gorak, Obushak, Matiichuk, and Lytvyn in the Russian Journal of Organic Chemistry (2009) .

Suzuki Coupling Approach

An alternative synthetic strategy involves Suzuki coupling reactions followed by hydrolysis. Similar compounds, such as 5-(4-nitrophenyl)furan-2-carboxylic acid, are synthesized via Suzuki coupling between methyl 5-bromofuran-2-carboxylate and (4-nitrophenyl)boronic acid, followed by hydrolysis of the ester moiety under basic conditions .

The general reaction scheme for this approach involves:

-

Suzuki coupling of methyl 5-bromofuran-2-carboxylate with an appropriate boronic acid derivative

-

Basic hydrolysis of the methyl ester intermediate

-

Acidification to obtain the free carboxylic acid

This methodology could be adapted for 5-(4-Methyl-2-nitrophenyl)furan-2-carboxylic acid by utilizing 4-methyl-2-nitrophenylboronic acid as the coupling partner.

Biological Activities and Applications

Antimicrobial Properties

The primary research interest in 5-(4-Methyl-2-nitrophenyl)furan-2-carboxylic acid and related compounds lies in their antimicrobial potential, particularly against mycobacterial species .

Structurally similar furan derivatives have demonstrated significant activity against various bacterial species, including:

Additionally, some related compounds have shown activity against protozoan parasites such as Plasmodium falciparum .

Structure-Activity Relationships

The biological activity of 5-(4-Methyl-2-nitrophenyl)furan-2-carboxylic acid and related compounds is influenced by specific structural features. Research on similar furan derivatives has revealed important structure-activity relationships that can inform our understanding of this compound's potential properties.

Key Structural Features

Several structural elements are crucial for the biological activity of this class of compounds:

-

Furan Core: Serves as a rigid scaffold that positions functional groups in specific spatial orientations for interaction with target proteins .

-

Carboxylic Acid Group: Located at the 2-position of the furan ring, this group:

-

Nitrophenyl Substituent: The positioning of the nitro group on the phenyl ring significantly impacts activity:

-

The 2-nitro positioning in 5-(4-Methyl-2-nitrophenyl)furan-2-carboxylic acid creates a specific electronic distribution

-

The methyl group at the 4-position provides additional hydrophobicity and potential for van der Waals interactions

-

Research on optimization of furan-based compounds has identified promising candidates with activity against mycobacterial models . These optimization efforts have focused on modifying the scaffold to enhance potency, selectivity, and pharmacokinetic properties.

Research Challenges and Future Directions

Solubility Limitations

A significant challenge in researching 5-(4-Methyl-2-nitrophenyl)furan-2-carboxylic acid and related compounds is their limited solubility in both organic and aqueous solvents . This characteristic impedes:

-

Biological assays requiring aqueous media

-

Crystallization for structural studies

-

Formulation development for potential therapeutic applications

Future Research Opportunities

Future investigations of 5-(4-Methyl-2-nitrophenyl)furan-2-carboxylic acid could focus on:

-

Improved Synthetic Methods: Developing more efficient synthetic routes with higher yields and purity.

-

Comprehensive Biological Evaluation: Systematic assessment of activity against mycobacterial species and other pathogens.

-

Structure-Based Design: Using computational and crystallographic approaches to design derivatives with enhanced potency and improved pharmacokinetic properties.

-

Co-Crystallization Studies: Investigation of protein-ligand interactions through co-crystallization with target enzymes such as MbtI.

-

Formulation Strategies: Development of techniques to overcome solubility limitations for potential pharmaceutical applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume